

# An In-depth Technical Guide to GRL-Series HIV-1 Protease Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GRL-190-21**

Cat. No.: **B12363576**

[Get Quote](#)

Disclaimer: Publicly available information on the specific compound "**GRL-190-21**" is limited. This guide provides a comprehensive overview of the GRL series of novel nonpeptidic HIV-1 protease inhibitors, with a focus on well-characterized examples from the series, such as GRL-0739 and GRL-044, which are presumed to share core structural and functional properties with **GRL-190-21**.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical structure, properties, and biological activity of the GRL series of HIV-1 protease inhibitors.

## Chemical Structure and Properties

The GRL series of compounds are nonpeptidic HIV-1 protease inhibitors. A representative structure from the PDB, ligand GRL, provides insight into the core scaffold.

Systematic Name: [(3aS,5R,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] N-[(2S,3R)-3-hydroxy-4-[[4-(hydroxymethyl)phenyl]sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]carbamate

Table 1: Chemical Properties of GRL Ligand

| Property          | Value                                                                                                                                                                                                                        |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C29H40N2O7S                                                                                                                                                                                                                  |
| Molecular Weight  | 560.7 g/mol                                                                                                                                                                                                                  |
| Canonical SMILES  | <chem>CC(C)CN(C--INVALID-LINK--NC(=O)O[C@@H]2C[C@H]3CCO[C@@H]3C2"&gt;C@HO)S(=O)(=O)c4ccc(cc4)CO</chem>                                                                                                                       |
| InChI Key         | InChI=1S/C29H40N2O7S/c1-20(2)17-31(39(35,36)25-10-8-22(19-32)9-11-25)18-27(33)26(14-21-6-4-3-5-7-21)30-29(34)38-24-15-23-12-13-37-28(23)16-24/h3-11,20,23-24,26-28,32-33H,12-19H2,1-2H3,(H,30,34)/t23-,24+,26-,27+,28+/m0/s1 |
| Type              | NON-POLYMER                                                                                                                                                                                                                  |

## Biological Activity and Pharmacological Properties

The GRL series of compounds are potent inhibitors of HIV-1 protease, an enzyme essential for the replication of the Human Immunodeficiency Virus (HIV). These inhibitors are designed to be effective against both wild-type and multidrug-resistant strains of HIV-1.

**Mechanism of Action:** GRL compounds are competitive inhibitors that bind to the active site of the HIV-1 protease. This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins, thereby halting the viral replication cycle. Molecular modeling suggests that these inhibitors make extensive van der Waals contacts with the protease.

Table 2: In Vitro Anti-HIV-1 Activity of Representative GRL Compounds

| Compound | Target HIV-1 Strain                   | EC50 (µM)             | CC50 (µM) | Reference |
|----------|---------------------------------------|-----------------------|-----------|-----------|
| GRL-0739 | Laboratory strains & primary isolates | 0.0019 - 0.0036       | 21.0      |           |
| GRL-0739 | Ritonavir-resistant variant           | 0.035                 | >21.0     |           |
| GRL-0739 | Atazanavir-resistant variant          | 0.058                 | >21.0     |           |
| GRL-044  | Wild-type HIV-1NL4-3                  | 0.0000028 - 0.0000033 | >10       |           |
| GRL-044  | PI-resistant HIV-1 variants           | 0.000065 - 0.019      | >10       |           |

#### Pharmacological Attributes:

- Activity against Resistant Strains: GRL compounds have demonstrated high potency against a broad range of multi-drug resistant HIV-1 variants.
- High Genetic Barrier to Resistance: The development of viral resistance to some GRL compounds, like GRL-0739 and GRL-044, has been shown to be substantially delayed compared to other approved protease inhibitors.
- CNS Penetration: GRL-0739 has shown a desirable ability to penetrate the central nervous system in in vitro models, which is a significant advantage for treating HIV infection in the brain.
- Effect of Serum Proteins: The anti-HIV-1 activity of GRL-0739 is not significantly affected by nonspecific binding to human serum proteins.

## Experimental Protocols

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the GRL compounds.

**Methodology:**

- **Cell Lines:** MT-4 cells are typically used for these assays.
- **Virus Stocks:** Laboratory-adapted HIV-1 strains (e.g., HIV-1NL4-3) and clinical isolates are used.
- **Procedure:**
  - MT-4 cells are infected with a known amount of HIV-1.
  - The infected cells are then cultured in the presence of serial dilutions of the GRL compound.
  - After a set incubation period (e.g., 5 days), the amount of viral replication is quantified. This is often done by measuring the activity of viral reverse transcriptase or by p24 antigen capture ELISA.
  - The EC50 is calculated as the drug concentration that inhibits viral replication by 50%.
  - For cytotoxicity, uninfected MT-4 cells are cultured with serial dilutions of the GRL compound.
  - Cell viability is assessed using a colorimetric assay, such as the MTT assay.
  - The CC50 is the drug concentration that reduces cell viability by 50%.

**Objective:** To evaluate the genetic barrier to resistance for GRL compounds.

**Methodology:**

- **Cell Culture:** A susceptible T-cell line (e.g., MT-4 cells) is infected with a wild-type HIV-1 strain.
- **Drug Escalation:** The infected cells are cultured in the presence of an initial sub-optimal concentration of the GRL compound.

- Monitoring: Viral replication is monitored. When the virus shows signs of replication (breakthrough), the culture supernatant is used to infect fresh cells with a higher concentration of the drug.
- Genotypic Analysis: This process is continued for several passages. The proviral DNA from resistant viral strains is then sequenced to identify mutations in the protease gene that confer resistance.

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Mechanism of action of GRL compounds in inhibiting HIV-1 replication.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the preclinical evaluation of GRL compounds.

- To cite this document: BenchChem. [An In-depth Technical Guide to GRL-Series HIV-1 Protease Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12363576#gri-190-21-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12363576#gri-190-21-chemical-structure-and-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)